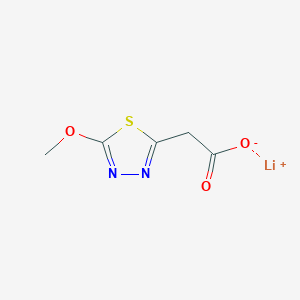
(1S,2R)-2-(4-Methyl-1,2,4-triazol-3-yl)cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1S,2R)-2-(4-Methyl-1,2,4-triazol-3-yl)cyclohexane-1-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is commonly referred to as "MTCA" and is known for its ability to inhibit the activity of certain enzymes that are involved in the biosynthesis of cholesterol. In
Scientific Research Applications
Biological Activity and Applications
Microbiological and Pharmacological Screening : N-Substituted amides of 1-(5-methylthio-1,2,4-triazol-3-yl)cyclohexane-2-carboxylic acids have been synthesized and evaluated for their microbiological and pharmacological activities, indicating potential applications in medical science (Pachuta-Stec et al., 2012).
Antiproliferative and Anti-inflammatory Properties : A derivative of 1,2,4-triazole, 2-(4-phenyl-5-pyridin-2-yl-4H-1,2,4-triazol-3-yl)cyclohexanecarboxylic acid, has been studied for its antiproliferative and antiinflammatory properties, contributing to research in the field of cancer and inflammation treatment (Mazur et al., 2011).
Synthesis of Enantiomerically Pure Compounds : Research on the synthesis of enantiomerically pure compounds like 4-(4-carbamoyl-1,2,3-triazol-1-yl)-2,3-dihydroxy-1-methoxybutylphosphonic acids, showcases the application of 1,2,4-triazole derivatives in the creation of specific, stereochemically pure chemicals (Wróblewski & Głowacka, 2005).
Biotransformations and Stereochemistry : The study of biotransformations of compounds like 1,2-dihydroxycyclohexa-3,5-diene-1-carboxylic acid with 1,2,4-triazole derivatives highlights their use in understanding and applying stereochemical properties in synthetic chemistry (Jenkins et al., 1995).
Coordination Polymers and Catalysis : The synthesis of orthogonally substituted azole-carboxylate adamantane ligands, including 1,2,4-triazole derivatives, for the preparation of coordination polymers, has implications in materials science and catalysis (Pavlov et al., 2019).
New Class of Pseudopeptidic Triazines : Research into creating new classes of compounds like 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, derived from 1,2,4-triazole, contributes to expanding the repertoire of synthetic chemistry and potential pharmaceutical applications (Sañudo et al., 2006).
Antimicrobial Activity of Substituted 1,2,3-Triazoles : The synthesis and study of substituted 1,2,3-triazoles for their antimicrobial activity demonstrates the potential of 1,2,4-triazole derivatives in developing new antimicrobial agents (Holla et al., 2005).
Structural Assessment and Complexation Studies : The study of the molecular and supramolecular structures of compounds like Methyl 2-(4-Phenyl-5-(Pyridin-2-yl)-4H-1,2,4-Triazol-3-yl)Thioacetate and its complexes, highlights the role of 1,2,4-triazole derivatives in crystallography and coordination chemistry (Castiñeiras et al., 2018).
properties
IUPAC Name |
(1S,2R)-2-(4-methyl-1,2,4-triazol-3-yl)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-13-6-11-12-9(13)7-4-2-3-5-8(7)10(14)15/h6-8H,2-5H2,1H3,(H,14,15)/t7-,8+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABKMWUKVSWNFAB-SFYZADRCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C2CCCCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NN=C1[C@@H]2CCCC[C@@H]2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate](/img/structure/B2469805.png)
![ethyl 2-(2-((4-(2,5-dimethylphenyl)-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2469806.png)




![N-(4-ethoxyphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2469814.png)

![N-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2469818.png)

![2-(benzylthio)-1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)ethanone](/img/structure/B2469822.png)
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2469824.png)

